7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline
Description
7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline is a structurally complex quinoline derivative characterized by a piperidine-piperazine dual heterocyclic system. The quinoline core is linked via a carbonyl group to a piperidine ring, which is further substituted with a piperazine moiety bearing a 5-(trifluoromethyl)pyridin-2-yl group. Such structural features are common in medicinal chemistry for optimizing bioactivity and metabolic stability.
Properties
IUPAC Name |
quinolin-7-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O/c26-25(27,28)20-5-6-23(30-17-20)32-14-12-31(13-15-32)21-7-10-33(11-8-21)24(34)19-4-3-18-2-1-9-29-22(18)16-19/h1-6,9,16-17,21H,7-8,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWJHVCFIDQZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC5=C(C=CC=N5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetFatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of amide bonds in fatty acid amides, which are involved in a variety of physiological functions including pain and inflammation.
Mode of Action
This could result in changes in the levels of fatty acid amides, affecting their associated physiological functions.
Biological Activity
The compound 7-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline (CAS Number: 2097937-99-8) is a complex organic molecule with potential biological activity. Its structure suggests interactions with various biological targets, particularly in the context of pharmacology and medicinal chemistry.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 469.50 g/mol. The compound features a quinoline core, piperazine, and piperidine moieties, along with a trifluoromethyl-pyridine substituent, which may influence its biological properties.
Research indicates that compounds with similar structures often act as TRPV1 antagonists . The transient receptor potential vanilloid 1 (TRPV1) channel is involved in pain signaling and inflammation. Antagonism of TRPV1 can lead to reduced pain sensation and has implications for treating conditions like chronic pain and cough reflex modulation .
Antitussive Effects
In a study examining TRPV1 antagonists, compounds structurally related to the target molecule demonstrated significant antitussive effects in guinea pigs. The specific compound JNJ17203212, a TRPV1 antagonist, exhibited a pK(i) value of 7.14, indicating strong binding affinity to the TRPV1 receptor. This suggests that similar compounds may also possess antitussive properties .
In Vitro Studies
In vitro studies have shown that related compounds can inhibit TRPV1 activation induced by capsaicin and low pH, with effective concentration values indicating their potential therapeutic efficacy . The ability to modulate ion channel activity is crucial for developing analgesic drugs.
Pharmacokinetics
Pharmacokinetic profiling of related compounds has revealed that they achieve significant plasma concentrations following administration. For instance, JNJ17203212 reached a maximal plasma exposure of 8.0 µM after intraperitoneal administration of 20 mg/kg, suggesting that the target compound may exhibit favorable pharmacokinetic properties as well .
Case Studies
A notable case study involved the evaluation of TRPV1 antagonists in models of cough induced by capsaicin. The results indicated that these compounds could effectively reduce cough frequency, comparable to traditional antitussive agents like codeine . This positions the target compound as a candidate for further investigation in respiratory conditions.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | pK(i) Value |
|---|---|---|---|---|
| JNJ17203212 | N/A | C₁₃H₁₄F₃N₂O₂ | 284.26 g/mol | 7.14 |
| Target Compound | 2097937-99-8 | C₂₅H₂₆F₃N₅O | 469.50 g/mol | N/A |
Comparison with Similar Compounds
Core Modifications
- 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline (): Retains the quinoline core but substitutes the trifluoromethylpyridine-piperazine-piperidine system with a thiophene and piperidine. The absence of a trifluoromethyl group reduces electronegativity and may alter binding interactions .
- 7-Chloro-4-(piperazin-1-yl)quinoline (): Features a chloro substituent at position 7 and a direct piperazine attachment to the quinoline core.
Linker Variations
- 5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides (): Utilizes a pentanamide chain instead of a piperidine-carbonyl linker. The longer chain may increase flexibility but reduce metabolic stability compared to the rigid piperidine-carbonyl structure .
- 4-{6-[4-(Piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline (): Incorporates a pyrazolo-pyrimidinyl spacer between quinoline and piperazine. This bulky linker could hinder target access compared to the compact piperidine-carbonyl group .
Substituent Effects
- 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline (): Shares the trifluoromethylquinoline core but replaces the pyridine-piperazine with a phenyl-oxadiazole-piperazine. The oxadiazole’s electron-withdrawing nature may enhance binding to polar targets .
- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Substitutes pyrrolidine for piperazine, reducing nitrogen content and altering basicity, which may impact solubility and receptor interactions .
Pharmacokinetic and Physicochemical Properties
- Piperidine vs. Pentanamide Linkers : The piperidine-carbonyl linker likely offers greater rigidity than pentanamide (), which could improve target selectivity but reduce solubility .
Q & A
Q. Methodological approach :
- Synthesize analogs with systematic substitutions.
- Evaluate binding affinity via radioligand displacement assays (e.g., [³H]spiperone for D2/D3 receptors) .
- Validate selectivity using functional cAMP assays in transfected HEK293 cells .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing CF₃ from CH₃ groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in neurological targets?
Answer:
Step 1: Target identification
- Use computational docking (AutoDock Vina) to predict interactions with D3 receptor homology models .
- Validate via knockout/knockdown studies in neuronal cell lines (e.g., CRISPR-Cas9 targeting DRD3) .
Q. Step 2: Functional assays
- Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess Gαi/o-coupled receptor activation .
- Perform electrophysiology (patch-clamp) to evaluate modulation of neuronal firing rates in midbrain slices .
Q. Step 3: In vivo correlation
- Test analgesic efficacy in rodent models (e.g., carrageenan-induced inflammation) with dose-dependent behavioral assays .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Case example : Discrepancies in anti-inflammatory vs. neuroactive effects.
- Hypothesis : Differing substituents (e.g., 7-Cl vs. 7-CF₃) alter target engagement .
- Resolution :
- Replicate experiments under standardized conditions (e.g., identical cell lines, LPS concentration for NO inhibition assays) .
- Perform off-target screening (e.g., CEREP panels) to identify confounding interactions with non-canonical targets .
- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of analogs .
Q. Data interpretation :
- Cross-validate with molecular dynamics simulations to assess ligand-receptor stability over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
